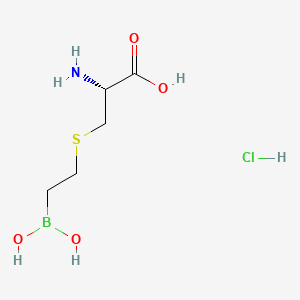![molecular formula C16H24ClN5 B560245 6,7-二甲基-2,4-二吡咯烷-1-基吡咯并[2,3-d]嘧啶;盐酸盐 CAS No. 157013-85-9](/img/structure/B560245.png)
6,7-二甲基-2,4-二吡咯烷-1-基吡咯并[2,3-d]嘧啶;盐酸盐
描述
U 89843A,也称为6,7-二甲基-2,4-二吡咯烷-1-基-7H-吡咯并[2,3-d]嘧啶,是一种镇静药物,作为γ-氨基丁酸A受体的激动剂。它专门作为α1、α3和α6亚型的正向变构调节剂。 该化合物在动物中具有镇静作用,不会引起共济失调,并且还表现出抗氧化和潜在的神经保护特性 .
科学研究应用
U 89843A有几种科学研究应用,包括:
化学: 用作模型化合物,研究变构调节对γ-氨基丁酸A受体的影响。
生物学: 研究其神经保护和抗氧化特性,使其成为研究神经退行性疾病的潜在候选药物。
医药: 探索其不会引起共济失调的镇静作用,这可能有利于开发更安全的镇静药物。
作用机制
U 89843A通过作为γ-氨基丁酸A受体的正向变构调节剂来发挥作用。它增强了α1β2γ2、α3β2γ2和α6β2γ2亚型中γ-氨基丁酸诱导的氯离子电流。这种调节导致抑制性神经传递增强,从而产生镇静作用。 该化合物也具有抗氧化作用,可能保护神经元免受氧化应激 .
生化分析
Biochemical Properties
6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride plays a significant role in biochemical reactions, particularly as a positive allosteric modulator of GABAA receptors. This compound interacts with enzymes such as cytochrome P4502C11, which mediates its biotransformation in the liver . Additionally, it interacts with alcohol dehydrogenase and aldehyde dehydrogenase, facilitating its conversion to various metabolites . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing metabolic pathways.
Cellular Effects
6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride exerts various effects on different cell types and cellular processes. It influences cell signaling pathways by modulating GABAA receptor activity, which can affect neurotransmission and neuronal excitability. This compound also impacts gene expression and cellular metabolism by interacting with key enzymes involved in metabolic pathways . These effects underscore its potential in regulating cellular functions and maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of 6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride involves its binding interactions with GABAA receptors, leading to positive allosteric modulation. This interaction enhances the receptor’s response to the neurotransmitter GABA, resulting in increased inhibitory signaling in the nervous system. Additionally, the compound undergoes enzymatic oxidation and reduction processes mediated by cytochrome P450, alcohol dehydrogenase, and aldehyde dehydrogenase, leading to the formation of various metabolites . These molecular interactions and transformations contribute to the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, with a boiling point of 505.9ºC and a flash point of 259.8ºC . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies, where it undergoes biotransformation to various metabolites . These studies indicate that the compound’s activity and effects can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits positive allosteric modulation of GABAA receptors, enhancing inhibitory signaling in the nervous system. At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in metabolic pathways and cellular functions . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes biotransformation to form metabolites such as C-6 hydroxymethyl, C-6 formyl, and C-6 carboxyl analogs . These metabolic transformations are facilitated by enzymes like alcohol dehydrogenase and aldehyde dehydrogenase, which further convert the primary metabolites to secondary metabolites . These pathways highlight the compound’s role in modulating metabolic flux and influencing metabolite levels.
Transport and Distribution
Within cells and tissues, 6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, including its density and molecular weight . These factors contribute to its overall bioavailability and efficacy in experimental settings.
Subcellular Localization
The subcellular localization of 6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride is determined by its targeting signals and post-translational modifications . The compound is primarily localized in the cytosol and microsomal fractions, where it undergoes enzymatic transformations . These localizations are crucial for its activity and function, as they enable interactions with specific enzymes and biomolecules involved in its metabolic pathways. The compound’s subcellular distribution highlights its role in modulating cellular processes at the molecular level.
准备方法
U 89843A的合成涉及制备新型2,4-二氨基吡咯并[2,3-d]嘧啶。合成路线包括在特定条件下,将合适的吡咯并嘧啶衍生物与吡咯烷反应。 反应条件通常涉及使用二甲基亚砜等溶剂和催化剂,以促进所需产物的形成 。工业生产方法可能涉及在受控条件下放大这些反应,以确保化合物的纯度和产量。
化学反应分析
U 89843A会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成羟基化代谢物。
还原: 还原反应可能导致形成还原衍生物。
取代: 取代反应可以在吡咯烷基上发生,导致不同的取代产物。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物包括U 89843A的羟基化和取代衍生物 .
相似化合物的比较
U 89843A在对γ-氨基丁酸A受体特定亚型的选择性调节方面是独特的。类似的化合物包括:
地西泮: 一种众所周知的苯二氮卓类药物,作为γ-氨基丁酸A受体的正向变构调节剂,但缺乏对特定亚型的选择性。
佐匹克隆: 一种选择性针对γ-氨基丁酸A受体α1亚型的镇静剂,但没有U 89843A相同的抗氧化特性。
U 89843A独特的选择性和额外的抗氧化特性使其成为研究和潜在治疗应用的宝贵化合物。
属性
IUPAC Name |
6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5.ClH/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20;/h11H,3-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKBXPNQWKUSKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide](/img/structure/B560162.png)
![5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B560163.png)
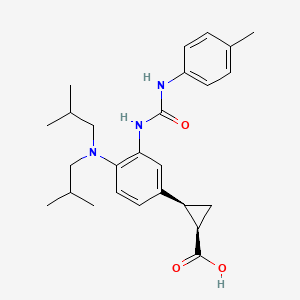
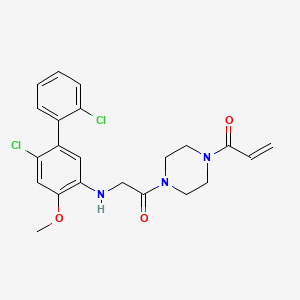
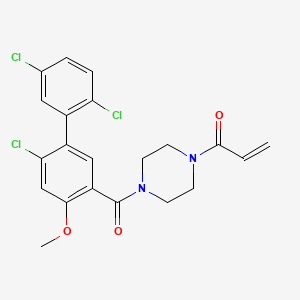

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)

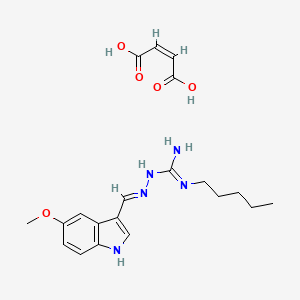
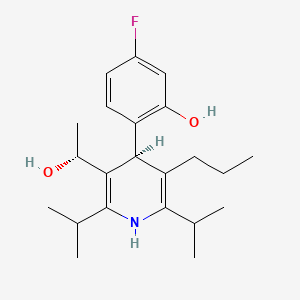
![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)

